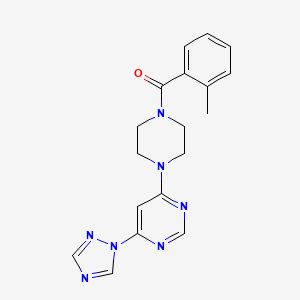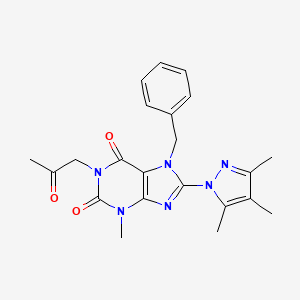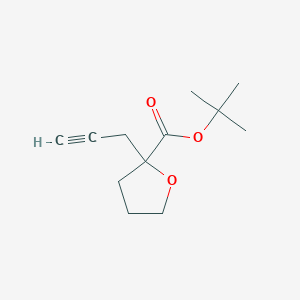
2-(2,4-Difluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-Difluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)butanoic acid” is 1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
2-(2,4-Difluorophenoxy)butanoic acid has been utilized in the field of nanofluidics. A study by Ali et al. (2012) describes its use as a photolabile protecting group for the optical gating of synthetic ion channels. These channels, lined with photolabile hydrophobic molecules, can be activated by UV light to allow selective transport of ionic species, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Environmental Impact and Analysis
The compound has been a subject of environmental research. For instance, Werner et al. (2012) explored the sorption of phenoxy herbicides, including 2-(2,4-Difluorophenoxy)butanoic acid, to soil and other materials. This research is crucial for understanding the environmental fate and behavior of such compounds (Werner et al., 2012).
Analytical Method Development
The development of analytical methods for detecting this compound has been a significant area of research. For instance, Rosales-Conrado et al. (2002) developed a method for determining chlorophenoxy acid herbicides, including 2-(2,4-Difluorophenoxy)butanoic acid, in soil using high-performance liquid chromatography (Rosales-Conrado et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be similar to the endogenous auxin: indole acetic acid (iaa) .
Mode of Action
The compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
It is known to be similar to that of the endogenous auxin: indole acetic acid (iaa) .
Pharmacokinetics
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . This includes twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
It is known that the compound has no residuality (short: <1 month) .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLUJUUORFCATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)


![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)


![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)



![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)